(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 1006291-60-6
Cat. No.: VC5562762
Molecular Formula: C23H20N2O4S
Molecular Weight: 420.48
* For research use only. Not for human or veterinary use.
![(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate - 1006291-60-6](/images/structure/VC5562762.png)
Specification
CAS No. | 1006291-60-6 |
---|---|
Molecular Formula | C23H20N2O4S |
Molecular Weight | 420.48 |
IUPAC Name | methyl 2-[6-methoxy-2-(2-naphthalen-1-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Standard InChI | InChI=1S/C23H20N2O4S/c1-28-17-10-11-19-20(13-17)30-23(25(19)14-22(27)29-2)24-21(26)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,12,14H2,1-2H3 |
Standard InChI Key | FOZPYYDMWZBKSQ-VHXPQNKSSA-N |
SMILES | COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)CC(=O)OC |
Introduction
Structural Analysis and Nomenclature
Core Framework
The compound belongs to the benzo[d]thiazole family, characterized by a fused benzene and thiazole ring system. Key substituents include:
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6-Methoxy group: Electron-donating moiety influencing electronic properties and reactivity.
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(2-(Naphthalen-1-yl)acetyl)imino group: A conjugated imine linker connecting the naphthalene acetyl unit to the thiazole ring, critical for π-π interactions and biological activity .
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Methyl acetate side chain: Introduced at the 3-position of the thiazole, enhancing solubility and enabling further functionalization .
Stereochemical Configuration
The (Z) designation indicates the spatial arrangement around the C=N imino bond, where the naphthalene-acetyl and thiazole groups reside on the same side. This configuration is stabilized by intramolecular hydrogen bonding or steric effects, as observed in similar imine-containing benzothiazoles .
Synthesis and Reaction Pathways
Retrosynthetic Strategy
The synthesis involves three key intermediates:
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6-Methoxybenzo[d]thiazol-2-amine: Prepared via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide .
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2-(Naphthalen-1-yl)acetyl chloride: Synthesized from naphthalen-1-ylacetic acid using thionyl chloride or PCl₃ .
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Methyl chloroacetate: Employed for esterification at the thiazole’s 3-position .
Formation of the Imino Linkage
6-Methoxybenzo[d]thiazol-2-amine reacts with 2-(naphthalen-1-yl)acetyl chloride in anhydrous dichloromethane under nitrogen, yielding the imino intermediate. Triethylamine is often used to scavenge HCl :
Reaction Conditions: 0–5°C for 2 hours, followed by room temperature stirring (12–24 hours). Yield: 68–72% .
Alkylation with Methyl Chloroacetate
The imino intermediate undergoes N-alkylation using methyl chloroacetate in ethanol under reflux (4–6 hours), forming the final product :
Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1). Yield: 60–65% .
Spectroscopic Characterization
Key Spectral Data
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